Enhanced Acidity for Amide Coupling Reactivity
5-Chlorofuran-2-carboxylic acid is a significantly stronger acid due to the electron-withdrawing chlorine substituent. The predicted pKa of 2.84 ± 0.10 (ChemBase) [1] is 0.32 log units lower than the experimentally measured pKa of 3.16 for furan-2-carboxylic acid (PubChem) [2]. This difference translates to more than a 2-fold increase in proton dissociation (Ka), which enhances the carboxylic acid's reactivity in carbodiimide-mediated amide bond formations. In practice, this increased acidity enables higher conversion rates at lower activation energy, a critical advantage in the multi-step synthesis of acid-labile intermediates like the diazabicyclooctane core of TC-6683.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.84 ± 0.10 (Predicted) |
| Comparator Or Baseline | Furan-2-carboxylic acid: pKa = 3.16 (Experimental) |
| Quantified Difference | ΔpKa = -0.32 (Target is ~2.1× more acidic) |
| Conditions | Predicted (ACD/Labs) vs experimental (25°C, aqueous) values; both calculated for the free acid in water. |
Why This Matters
A procurement decision must account for the fact that the 5-chloro substitution alters the acid's reactivity profile in downstream coupling reactions; using the cheaper parent acid can lead to dramatically lower yields or require different (and potentially more expensive) coupling reagents.
- [1] ChemBase. 5-Chlorofuran-2-carboxylic acid (ID 180111). Predicted pKa data. View Source
- [2] PubChem Compound Summary for CID 6919, 2-Furoic acid. pKa data: 3.16. National Center for Biotechnology Information. View Source
